ethyl 4-{4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate
Description
Ethyl 4-{4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate is a thiazolidinone derivative featuring:
- A 2-thienylmethylene substituent at position 5 (contributing π-π interactions and metabolic stability).
- A piperazinecarboxylate moiety linked via a butanoyl chain (improving solubility and pharmacokinetic properties).
Properties
IUPAC Name |
ethyl 4-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S3/c1-2-26-18(25)21-10-8-20(9-11-21)16(23)6-3-7-22-17(24)15(29-19(22)27)13-14-5-4-12-28-14/h4-5,12-13H,2-3,6-11H2,1H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOKUZKXMOMPAA-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and more.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 439.61 g/mol. The structural configuration features a thiazolidinone core, which is known for its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O4S3 |
| Molecular Weight | 439.61 g/mol |
| InChIKey | HHDHNYDUHWIXPZ-JQIJEIRASA-N |
Antibacterial Activity
Recent studies have shown that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds can inhibit bacterial growth effectively, often outperforming standard antibiotics like norfloxacin and chloramphenicol .
Antifungal Activity
In addition to antibacterial effects, thiazolidinone derivatives have demonstrated antifungal properties. Research has indicated their efficacy against fungi such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using serial dilution techniques, revealing that certain derivatives possess comparable or superior activity to established antifungal agents .
Anticancer Potential
Thiazolidinone compounds have also been explored for their anticancer potential. They are believed to act through multiple mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Recent literature highlights the promising anticancer activity of thiazolidinone derivatives against various cancer cell lines, suggesting their potential as multi-target enzyme inhibitors .
Other Biological Activities
Beyond antibacterial and antifungal activities, thiazolidinone derivatives have been reported to exhibit various other pharmacological effects, including:
- Antidiabetic : Some derivatives show hypoglycemic effects.
- Analgesic : Pain-relieving properties have been noted.
- Antioxidant : They may help reduce oxidative stress.
- Anti-inflammatory : Certain compounds exhibit anti-inflammatory effects.
Case Studies and Research Findings
-
Antibacterial Study :
A study evaluated the antibacterial activity of several thiazolidinone derivatives against Bacillus subtilis, E. coli, and S. aureus. The results showed that specific derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics . -
Anticancer Investigation :
A recent review focused on thiazolidinone derivatives as anticancer agents, demonstrating their ability to inhibit cancer cell growth in vitro and in vivo models. The study emphasized the need for further research into their mechanisms of action and potential clinical applications . -
Pharmacological Screening :
A pharmacological screening of various thiazolidinones revealed multiple bioactivities, including anti-HIV and anti-malarial properties. This broad spectrum of activity underscores the versatility of this chemical scaffold in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolidinone Core
The table below compares substituents, molecular properties, and reported bioactivities:
Key Observations:
Pharmacological Activity
Antihyperglycemic Potential
- Analogs : Demonstrated 30–40% reduction in blood glucose levels in alloxan-induced diabetic rats at 50 mg/kg doses .
Metabolic Stability
- The benzodioxol group in ’s compound may confer resistance to cytochrome P450 oxidation compared to the thienyl group, which is prone to sulfur oxidation .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
